An In-depth Technical Guide to the Chemical Properties of N-[2-(4-Acetylphenyl)ethyl]acetamide
An In-depth Technical Guide to the Chemical Properties of N-[2-(4-Acetylphenyl)ethyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
I. Introduction: Unveiling a Potential Pharmacophore
N-[2-(4-Acetylphenyl)ethyl]acetamide is a small molecule of interest within the broader class of phenethylamides. This class of compounds is notable for its presence in a variety of naturally occurring molecules and as crucial intermediates in the synthesis of pharmaceutically relevant compounds. The structure of N-[2-(4-Acetylphenyl)ethyl]acetamide incorporates a 4-acetylphenyl moiety, an ethyl linker, and an N-acetyl group. This combination of functional groups suggests potential applications in medicinal chemistry, where the acetylphenyl group can act as a versatile handle for further chemical modifications, and the overall structure may serve as a scaffold for developing novel therapeutic agents. The acetamide group itself is found in numerous clinically prescribed drugs, highlighting its therapeutic potential in targeting various disease models.[1] This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, a plausible synthetic route, and its expected spectroscopic signature.
II. Predicted Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems. The following table summarizes the predicted properties of N-[2-(4-Acetylphenyl)ethyl]acetamide, calculated based on its molecular structure.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Boiling Point | > 300 °C (with potential decomposition) |
| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexane. The acetylation of compounds can influence their solubility in organic solvents.[2][3] |
| pKa (amide proton) | ~17-18 |
III. Synthesis and Mechanistic Rationale: A Proposed Pathway
The synthesis of N-[2-(4-Acetylphenyl)ethyl]acetamide can be logically approached through the N-acetylation of the corresponding primary amine, 2-(4-acetylphenyl)ethylamine. N-acetylation is a robust and widely utilized transformation in organic synthesis.[4][5] A common and effective method involves the use of acetyl chloride or acetic anhydride as the acetylating agent in the presence of a base to neutralize the acid byproduct.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-[2-(4-Acetylphenyl)ethyl]acetamide.
Step-by-Step Experimental Protocol (Proposed)
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Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-(4-acetylphenyl)ethylamine in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.
-
Acetylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. The slow addition is necessary to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine.
-
Aqueous Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
IV. Predicted Spectroscopic Signature: A Guide to Characterization
The structural features of N-[2-(4-Acetylphenyl)ethyl]acetamide give rise to a predictable spectroscopic signature.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for N-[2-(4-Acetylphenyl)ethyl]acetamide in CDCl₃ are presented below. These predictions are based on established empirical data for similar functional groups and computational models.[7][8][9][10]
Predicted ¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.4 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~5.8 | Broad Singlet | 1H | Amide N-H |
| ~3.5 | Quartet | 2H | -CH₂-NH- |
| ~2.9 | Triplet | 2H | Ar-CH₂- |
| ~2.6 | Singlet | 3H | Acetyl -CH₃ |
| ~2.0 | Singlet | 3H | Acetamide -CH₃ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | Ketone Carbonyl (C=O) |
| ~170 | Amide Carbonyl (C=O) |
| ~145 | Aromatic C-CH₂ |
| ~136 | Aromatic C-C=O |
| ~129 | Aromatic CH (meta to acetyl) |
| ~128 | Aromatic CH (ortho to acetyl) |
| ~41 | -CH₂-NH- |
| ~35 | Ar-CH₂- |
| ~27 | Acetyl -CH₃ |
| ~23 | Acetamide -CH₃ |
B. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for N-[2-(4-Acetylphenyl)ethyl]acetamide are listed below.[1][11][12][13]
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Medium, Broad | N-H Stretch (Amide) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Aromatic Ketone) |
| ~1645 | Strong | C=O Stretch (Amide I band) |
| ~1560 | Medium | N-H Bend (Amide II band) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature for this molecule. The aromatic ketone carbonyl is expected to absorb at a higher wavenumber than the amide carbonyl due to resonance effects in the amide bond.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-[2-(4-Acetylphenyl)ethyl]acetamide, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 206.27. The fragmentation of phenethylamides upon collision-induced dissociation often proceeds through specific pathways.[14][15][16][17][18]
Predicted Fragmentation Pattern
Caption: Predicted major fragmentation pathways for N-[2-(4-Acetylphenyl)ethyl]acetamide.
V. Visualization of Molecular Structure
A clear understanding of the three-dimensional arrangement of atoms is crucial for predicting reactivity and biological interactions.
Caption: 2D chemical structure of N-[2-(4-Acetylphenyl)ethyl]acetamide.
VI. Conclusion
This technical guide provides a detailed, albeit predictive, overview of the chemical properties of N-[2-(4-Acetylphenyl)ethyl]acetamide. By leveraging data from structurally similar compounds and established chemical principles, we have outlined its likely physicochemical characteristics, a robust synthetic strategy, and its expected spectroscopic profile. This information serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules. It is imperative that future work focuses on the empirical synthesis and characterization of this compound to validate and expand upon the predictions presented in this guide.
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